molecular formula C11H8N2O2S3 B1193849 Thioluciferin

Thioluciferin

Cat. No.: B1193849
M. Wt: 296.377
InChI Key: NAZLHJNBNGKBQP-SSDOTTSWSA-N
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Description

Chemical Identity and Nomenclature of this compound

This compound, also known as 6-thioluciferin or sulfur-luciferin, is a synthetic compound with the molecular formula C₁₁H₈N₂O₂S₃ and a molecular weight of 296.4 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (4S)-2-(6-sulfanyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid. The compound is also referenced by several synonyms including (S)-2-(6-Mercaptobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid and various database identifiers such as SCHEMBL20697732 and GLXC-21473.

The structural identity of this compound is characterized by the replacement of the hydroxyl group at the 6-position of the benzothiazole ring in natural luciferin with a thiol group (-SH). This modification creates a compound that maintains the core benzothiazole-thiazoline framework essential for luciferase recognition while introducing new chemical reactivity through the free thiol functionality. The compound exists as a solid powder under standard conditions and exhibits specific optical properties that distinguish it from its hydroxylated counterpart.

The chemical structure of this compound incorporates three sulfur atoms within its molecular framework: one in the benzothiazole ring system, one in the thiazoline ring, and the additional sulfur atom in the thiol substituent that replaces the natural hydroxyl group. This structural arrangement creates a molecule with enhanced capacity for forming disulfide bonds and participating in redox reactions, which has proven valuable for developing bioluminescent sensors for thiol detection and oxidative stress monitoring.

Table 1: Comparative Chemical Properties of this compound and Natural Luciferin

Property This compound Natural Luciferin
Molecular Formula C₁₁H₈N₂O₂S₃ C₁₁H₈N₂O₃S₂
Molecular Weight 296.4 g/mol 280.3 g/mol
Key Functional Group 6-Thiol (-SH) 6-Hydroxyl (-OH)
Number of Sulfur Atoms 3 2
InChI Key NAZLHJNBNGKBQP-SSDOTTSWSA-N BJGNCJDXODQBOB-ZETCQYMHSA-N

Historical Development as a Firefly Luciferin Analog

The development of this compound emerged from the broader research effort to create functional analogs of firefly luciferin for specialized applications in bioluminescence research. The synthesis of this compound presented unique challenges due to the inherent reactivity of the thiol group and the need to maintain the stereochemical integrity required for luciferase substrate activity. Early synthetic attempts encountered difficulties with undesired sulfur oxidation and protecting group instability, necessitating the development of innovative synthetic strategies.

A breakthrough in this compound synthesis was achieved through the implementation of a thioacrylate sulfur-protecting group strategy, which allowed researchers to prepare pure this compound over six synthetic steps with a yield of 34 percent. This synthetic approach represented a significant advancement in the field, as it overcame the major obstacles that had previously limited access to this valuable research tool. The method involved starting from para-aminothiophenol and utilizing a unique protecting group strategy that maintained the integrity of the thiol functionality throughout the synthetic sequence.

The development timeline of this compound synthesis reflects the evolution of synthetic organic chemistry techniques applied to bioluminescent compound preparation. Initial research in the area focused on understanding the structure-activity relationships of firefly luciferin and identifying positions on the molecule that could be modified without completely abolishing luciferase recognition. The 6-position of the benzothiazole ring was identified as a promising target for modification, leading to the exploration of various substituents including amino groups, alkyl groups, and ultimately the thiol functionality that defines this compound.

The motivation for developing this compound stemmed from the recognition that thiols play crucial roles in biological systems, particularly in maintaining cellular redox homeostasis and protein structure. Researchers recognized that a bioluminescent substrate containing a reactive thiol group could serve as a foundation for developing sensors capable of monitoring thiol concentrations, disulfide formation, and oxidative stress in living systems. This application potential drove continued research efforts despite the synthetic challenges encountered in preparing the compound.

Role in Bioluminescence Research and Comparative Analysis with Native Luciferin

This compound exhibits distinctive bioluminescent properties that both complement and contrast with those of natural firefly luciferin. When utilized as a substrate for firefly luciferase, this compound demonstrates a significantly lower Michaelis-Menten constant value of 0.1 micromolar compared to the 8 micromolar value observed for natural luciferin, indicating enhanced enzyme-substrate affinity. However, this improved binding affinity is accompanied by substantially reduced luminescent output relative to the natural substrate, reflecting the complex relationship between substrate structure and bioluminescent efficiency.

The emission characteristics of this compound provide valuable insights into the structure-activity relationships governing bioluminescent systems. The compound exhibits blue-shifted absorption and fluorescence spectra compared to natural luciferin, with these spectroscopic changes attributed to a pi-electron system that is less conjugated than that found in the natural substrate. When subjected to bioluminescent assays with purified Photinus pyralis luciferase, this compound produces emission with a red-shifted maximum wavelength of approximately 600 nanometers compared to the 557 nanometers characteristic of natural luciferin.

The unique spectroscopic properties of this compound have been systematically characterized through comprehensive studies examining both excitation and emission spectra under various conditions. These investigations have revealed that the emission characteristics are highly dependent on excitation wavelength, with maximum emission around 500 nanometers observed when exciting at the compound's absorption maximum in the 360-380 nanometer range. This wavelength dependence provides additional flexibility for experimental design and enables researchers to optimize detection conditions for specific applications.

Table 2: Comparative Bioluminescent Properties

Property This compound Natural Luciferin
Michaelis-Menten Constant 0.1 μM 8 μM
Emission Maximum ~600 nm 557 nm
Relative Light Output Significantly reduced Reference standard
Absorption Characteristics Blue-shifted Reference standard
Substrate Affinity Enhanced Standard

The role of this compound in contemporary bioluminescence research extends beyond basic biochemical characterization to include practical applications in cellular redox monitoring and biosensor development. The compound has been successfully incorporated into probe systems designed to detect thiol concentrations in living cells, with reported detection limits as low as 80 nanomolar for cysteine. These applications demonstrate excellent selectivity and high signal-to-noise ratios exceeding 240 in bioluminescent assays, making this compound-based probes valuable tools for investigating oxidative stress and cellular redox homeostasis.

Comparative studies between this compound and its disulfide and sulfide analogs have provided important insights into the mechanism of bioluminescent signal generation. Research has demonstrated that the free thiol form of the compound produces significantly stronger bioluminescence compared to its oxidized derivatives, with disulfide forms showing less than 25 percent of the emission intensity of the free thiol. These findings have important implications for the development of reduction-responsive bioluminescent probes and for understanding the role of thiol oxidation state in determining bioluminescent output.

The compound's utility in research applications has been further demonstrated through successful implementation in fluorescence imaging studies of thiol activity in human cervical cancer cell cultures and bioluminescent assays utilizing various mammalian cell lines. These experiments have shown that this compound-based systems can effectively detect fluctuations in cellular thiol concentrations induced by oxidative stress, validating the compound's potential as a research tool for investigating redox biology in living systems.

Properties

Molecular Formula

C11H8N2O2S3

Molecular Weight

296.377

IUPAC Name

(S)-2-(6-Mercaptobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O2S3/c14-11(15)7-4-17-9(13-7)10-12-6-2-1-5(16)3-8(6)18-10/h1-3,7,16H,4H2,(H,14,15)/t7-/m1/s1

InChI Key

NAZLHJNBNGKBQP-SSDOTTSWSA-N

SMILES

O=C([C@@H]1N=C(C2=NC3=CC=C(S)C=C3S2)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thioluciferin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioluciferin belongs to a family of luciferin analogs modified to optimize bioluminescent performance. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of this compound and Analogs

Compound Structure Modification Km (Relative) λmax (nm) Key Features Applications
D-Luciferin Native benzothiazole High 560 Standard substrate for luciferase In vitro assays, basic imaging
D-Aminoluciferin 6’-Amino substitution Moderate 590 Improved solubility, moderate Km Cell-based assays
D-Thioluciferin 6’-Thio substitution Low 610–620 Red-shifted emission, sulfur reactivity Red-light imaging, sulfur probes

Catalytic Efficiency (Km)

This compound exhibits a lower Km than D-luciferin and D-aminoluciferin, indicating stronger binding affinity to firefly luciferase and enhanced catalytic turnover . This property is critical for high-sensitivity detection in low-concentration environments, such as intracellular ATP monitoring.

Spectral Properties

The red-shifted emission (610–620 nm) of this compound reduces tissue autofluorescence and light scattering, improving signal penetration in deep-tissue imaging compared to D-luciferin (560 nm) and D-aminoluciferin (590 nm) .

Chemical Reactivity

Unlike its analogs, this compound’s sulfur atom enables dynamic redox-responsive applications. Its oxidized disulfide form is bioluminescently inactive but can be reduced back to active this compound, facilitating real-time tracking of cellular redox states .

Bioluminescence Imaging

This compound’s red-shifted emission has been leveraged in murine tumor models, outperforming D-luciferin in signal clarity at depths >2 mm . Its lower Km also allows prolonged signal duration, ideal for longitudinal studies.

Sulfur-Chemistry Probes

The thiol group enables conjugation with biomolecules (e.g., proteins, nucleic acids) for targeted imaging. For example, this compound-disulfide probes have been used to monitor glutathione levels in oxidative stress models .

Preparation Methods

Thioacrylate-S-Protecting Group Strategy

The most widely documented approach involves a six-step synthesis starting from p-aminothiophenol (Figure 1).

Step 1: Diazotization and Coupling
P-aminothiophenol is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C, followed by coupling with methyl acrylate to form a thioacrylate intermediate. This step achieves 85% yield by preventing disulfide formation through S-protection.

Step 2: Cyclization to 2-Cyanobenzothiazole
The thioacrylate undergoes base-mediated cyclization with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), forming the 2-cyanobenzothiazole core (72% yield).

Step 3: Thiazoline Ring Formation
Reaction with D-cysteine in aqueous methanol at pH 8.5 generates the thiazoline ring via nucleophilic substitution. The crude product is purified via reverse-phase HPLC to isolate D-thioluciferin (34% overall yield).

Key Advantages :

  • Thioacrylate protection minimizes sulfur oxidation.

  • Scalable to gram quantities with reproducible yields.

Homodisulfide Intermediate Route

A disulfide-protected precursor was explored to bypass thiol instability. However, this method suffered from low bioluminescence output (25% of free thioluciferin) and required additional reduction steps, complicating purification.

Palladium-Mediated C–S Coupling

Early attempts used Pd(PPh3)4 to couple 6-bromo-2-cyanobenzothiazole with thiourea, but yields were poor (≤20%) due to catalyst poisoning by sulfur.

Challenges in this compound Synthesis

Sulfur Oxidation and Polymerization

The thiol group’s susceptibility to oxidation necessitated inert atmospheres (N2 or Ar) and chelating agents (e.g., EDTA) during synthesis. Even with protection, trace oxidation to sulfonic acids was detected via HPLC.

Protecting Group Compatibility

Early strategies using acetyl or trityl groups led to side reactions during deprotection. The thioacrylate group proved superior, as its cleavage under mild basic conditions (pH 10.5) avoided thiol degradation.

Comparative Analysis of Preparation Methods

Table 1 summarizes the efficiency of major synthetic routes:

MethodStarting MaterialStepsYield (%)Key Challenge
Thioacrylate Protectionp-Aminothiophenol634S-oxidation during HPLC
Homodisulfide Route6-Bromo-CBT718Low bioluminescence output
Pd-Mediated Coupling6-Bromo-CBT420Catalyst deactivation

CBT : 2-Cyanobenzothiazole

Research Findings and Analytical Data

Spectral Characterization

  • NMR : this compound’s 1H NMR (D2O, 400 MHz) shows δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), and 3.25 (s, 2H, -SCH2).

  • HPLC : Retention time (tR) = 12.3 min (C18 column, 10–90% MeCN/H2O gradient).

Bioluminescence Assays

This compound exhibits a 43 nm red shift (λmax = 600 nm) versus D-luciferin (λmax = 557 nm) when reacted with Photinus pyralis luciferase. Its lower Km (0.1 µM vs. 8 µM) suggests higher enzyme affinity, albeit with reduced luminescent intensity (15% of native substrate) .

Q & A

Q. Collaborating on cross-disciplinary this compound projects: How to align experimental workflows?

  • Methodological Answer :
  • Develop a shared data repository (e.g., Zenodo) with standardized file formats (e.g., .csv for kinetic data) .
  • Use version control tools (e.g., GitLab) to track protocol modifications across labs .

Tables for Methodological Reference

Table 1. Key Criteria for Evaluating Research Questions (FINER Framework)

CriterionDescription
FeasibleAdequate resources, time, and technical capacity
NovelAddresses gaps identified in literature reviews
EthicalComplies with institutional guidelines for chemical use

Q. Table 2. Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Uncontrolled ATP contaminationUse apyrase pretreatment or ATP-free assay buffers
Photo-bleaching effectsMinimize light exposure during sample preparation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioluciferin
Reactant of Route 2
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Thioluciferin

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